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The efficient delivery of therapeutic cargo into the cytoplasm of target cells is a critical hurdle in
drug development. Many promising biologics, such as proteins, peptides, and nucleic acids,
are taken up by cells via endocytosis but remain trapped within endosomes, leading to their
degradation in lysosomes and preventing them from reaching their intracellular targets. The
endosomolytic peptide L17E has emerged as a promising tool to facilitate the escape of this
cargo from endosomes into the cytosol. This guide provides a comparative overview of key
methods to assess the endosomal escape of L17E-delivered cargo, supported by experimental
data and detailed protocols.

The L17E Peptide: A pH-Responsive Endosomolytic
Agent

L17E is a synthetic peptide derived from M-lycotoxin, designed to be pH-responsive.[1] At the
neutral pH of the extracellular environment, L17E is relatively inactive. However, upon
internalization into the acidic environment of the endosome (pH 5.0-6.5), specific glutamate
residues, like the one substituted at position 17, become protonated.[1] This protonation
increases the peptide's hydrophobicity, triggering a conformational change that allows it to
insert into and disrupt the endosomal membrane, ultimately releasing the co-administered
cargo into the cytoplasm.[1] Some studies suggest L17E may also induce transient
permeabilization of the plasma membrane during early endocytosis events.[2] L17E has been
shown to facilitate the delivery of various cargos, including peptide nucleic acids (PNAs) and
proteins.[3][4]
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Key Assays for Quantifying Endosomal Escape

A variety of assays have been developed to quantify the extent of endosomal escape. The
choice of assay depends on the specific cargo, cell type, and desired throughput. Here, we
compare three widely used methods: the Split-GFP assay, the Galectin-9 recruitment assay,

and the digitonin permeabilization assay.

Comparison of Endosomal Escape Assays
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Assay

Principle

Advantages

Disadvantages

Split-GFP Assay

Complementation of
two non-fluorescent
GFP fragments, one
expressed in the
cytosol and the other
attached to the cargo.
Fluorescence is
restored only when
the cargo-fragment

enters the cytosol.[5]

High sensitivity and
specificity for cytosolic
delivery.[6] Enables
live-cell imaging and
quantification by flow

cytometry.

Requires genetic
engineering of cells to
express one of the
GFP fragments.[7]
Signal intensity may
be limited by the
efficiency of fragment

complementation.[8]

Galectin-9

Recruitment Assay

Galectin-9, a cytosolic
protein, binds to
glycans exposed on
the inner leaflet of
damaged endosomal
membranes.
Fluorescently tagged
Galectin-9 puncta
indicate sites of
endosomal rupture.[9]
[10]

Allows for real-time
visualization of
endosomal damage in
live cells.[11] Can be
adapted for high-

throughput screening.

[°]

An indirect measure of
cargo release;
indicates membrane
damage which may
not always lead to
efficient cargo escape.
[12]

Digitonin
Permeabilization

The detergent
digitonin selectively
permeabilizes the
plasma membrane at
low concentrations,
leaving endosomal

membranes intact.[13]

Does not require
genetic modification of
cells. Provides a direct

measure of the

An endpoint assay
that requires cell lysis.
[14] Optimization of
digitonin concentration

is critical for each cell

Assay ) ) )
[14] The amount of amount of cargo in the  type to avoid lysing
cargo released into cytosol. endosomal
the digitonin-extracted membranes.[14][15]
cytosolic fraction is
then quantified.
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Experimental Protocols
Split-GFP Complementation Assay

This protocol is adapted for assessing the endosomal escape of a protein cargo fused to the
GFP11 fragment in cells stably expressing GFP1-10.

Materials:

HelLa cells stably expressing the GFP1-10 fragment (HEKs1-10 cells can also be used).[8]
» Protein cargo fused to the GFP11 tag (e.g., Cargo-GFP11).

e L17E peptide.

e Complete cell culture medium (e.g., DMEM with 10% FBS).

e Phosphate-buffered saline (PBS).

o Flow cytometer or fluorescence microscope.

Protocol:

Cell Seeding: Seed the GFP1-10 expressing cells in a 24-well plate at a density that allows
for 70-80% confluency on the day of the experiment.

o Complex Formation: Prepare a stock solution of the Cargo-GFP11 and the L17E peptide.
Co-incubate the Cargo-GFP11 with L17E at the desired molar ratio in serum-free medium for
30 minutes at room temperature to allow for complex formation.

e Cell Treatment: Remove the culture medium from the cells and wash once with PBS. Add the
Cargo-GFP11/L17E complexes to the cells.

 Incubation: Incubate the cells for a predetermined time (e.g., 4-24 hours) at 37°C in a CO2
incubator.[8]

e Analysis:
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o Flow Cytometry: Wash the cells with PBS, detach them using trypsin, and resuspend in
PBS. Analyze the percentage of GFP-positive cells and the mean fluorescence intensity
using a flow cytometer.[8]

o Fluorescence Microscopy: Wash the cells with PBS and add fresh medium. Visualize the
GFP signal in live cells using a fluorescence microscope.

Galectin-9 Recruitment Assay

This protocol describes the visualization of endosomal membrane damage using a
fluorescently tagged Galectin-9 reporter.

Materials:

Cells stably expressing a fluorescently tagged Galectin-9 (e.g., HeLa-Gal9-YFP).[16]

Cargo delivered by L17E.

Live-cell imaging medium.

High-speed widefield or confocal microscope.
Protocol:
e Cell Seeding: Seed the HelLa-Gal9-YFP cells in a glass-bottom imaging dish.

e Cell Treatment: On the day of the experiment, replace the culture medium with live-cell
imaging medium containing the L17E-delivered cargo.

o Live-Cell Imaging: Immediately begin acquiring images using a time-lapse setting on the
microscope. Capture images every 1-5 minutes for a period of 1-4 hours.

e Image Analysis: Quantify the number of Galectin-9-YFP puncta per cell over time. Puncta
formation indicates the recruitment of Galectin-9 to damaged endosomes.[9][16]

Digitonin Permeabilization Assay

This protocol allows for the biochemical quantification of cargo delivered to the cytosol.
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Materials:

Target cells (e.g., SKOV3).[17]

L17E-delivered cargo (e.g., a fluorescently labeled or enzyme-linked cargo).
Digitonin.

Digitonin extraction buffer (DE buffer).[14]

Lysis buffer.

Plate reader or Western blot equipment.

Protocol:

Cell Treatment: Treat cells with the L17E/cargo complex for the desired amount of time.
Digitonin Permeabilization:
o Wash the cells with cold PBS.

o Add a pre-optimized concentration of digitonin in DE buffer to the cells and incubate on ice
for a short period (e.g., 5-10 minutes).[14][17] This step permeabilizes the plasma
membrane.

o Collect the supernatant, which represents the cytosolic fraction.

Cell Lysis: Add lysis buffer to the remaining cells to lyse them completely. This fraction
contains the cargo trapped in organelles.

Quantification: Measure the amount of cargo in the cytosolic fraction and the organelle
fraction using an appropriate method (e.g., fluorescence plate reader for a fluorescent cargo,
Western blot for a protein cargo).

Calculation: The percentage of endosomal escape can be calculated as: (Amount of cargo in
cytosolic fraction) / (Total amount of cargo in both fractions) x 100.
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Visualizing the Process
Endosomal Escape Pathway of L17E
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Caption: Proposed mechanism of L17E-mediated endosomal escape.

Experimental Workflow for the Split-GFP Assay
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Caption: Workflow of the split-GFP assay for endosomal escape.
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Comparison of Endosomal Escape Assessment
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Caption: Logical comparison of endosomal escape assessment methods.

Conclusion

The effective assessment of endosomal escape is paramount for the development and
optimization of intracellular drug delivery systems. The L17E peptide offers a promising
strategy for enhancing the cytosolic delivery of various therapeutic cargos. The choice of assay
to quantify this escape depends on the specific research question and available resources. The
split-GFP assay provides a highly specific and sensitive method for detecting cytosolic cargo in
live cells, while the Galectin-9 recruitment assay offers a powerful tool for visualizing the
dynamics of endosomal membrane damage. For a more direct biochemical quantification
without the need for genetic engineering, the digitonin permeabilization assay remains a
valuable option. By employing these methods, researchers can gain crucial insights into the
efficiency of L17E-mediated delivery and accelerate the translation of novel intracellular

therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Assessing Endosomal Escape of L17E-Delivered
Cargo: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15590470#assessing-endosomal-escape-of-117e-
delivered-cargo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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